molecular formula C12H11N3S B13141328 N-methyl-6-pyridin-2-ylpyridine-2-carbothioamide CAS No. 78797-03-2

N-methyl-6-pyridin-2-ylpyridine-2-carbothioamide

Cat. No.: B13141328
CAS No.: 78797-03-2
M. Wt: 229.30 g/mol
InChI Key: FGISKNKZGJNCTM-UHFFFAOYSA-N
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Description

N-METHYL-[2,2’-BIPYRIDINE]-6-CARBOTHIOAMIDE is a derivative of bipyridine, a class of compounds known for their versatility in coordination chemistry. This compound features a bipyridine core with a methyl group and a carboxamide functional group, making it a valuable ligand in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-[2,2’-BIPYRIDINE]-6-CARBOTHIOAMIDE typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to form the bipyridine structure . The reaction conditions often include the use of boronic esters and halogenated pyridines in the presence of a base and a palladium catalyst .

Industrial Production Methods

Industrial production of bipyridine derivatives, including N-METHYL-[2,2’-BIPYRIDINE]-6-CARBOTHIOAMIDE, often employs large-scale coupling reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are used to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-METHYL-[2,2’-BIPYRIDINE]-6-CARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted bipyridines, amines, and sulfoxides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which N-METHYL-[2,2’-BIPYRIDINE]-6-CARBOTHIOAMIDE exerts its effects involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing catalytic activity and reactivity. The compound’s molecular targets include various enzymes and receptors, where it can modulate activity through binding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-METHYL-[2,2’-BIPYRIDINE]-6-CARBOTHIOAMIDE is unique due to its specific functional groups, which enhance its binding affinity and selectivity for certain metal ions and biological targets. This makes it particularly valuable in applications requiring precise control over coordination and reactivity .

Properties

CAS No.

78797-03-2

Molecular Formula

C12H11N3S

Molecular Weight

229.30 g/mol

IUPAC Name

N-methyl-6-pyridin-2-ylpyridine-2-carbothioamide

InChI

InChI=1S/C12H11N3S/c1-13-12(16)11-7-4-6-10(15-11)9-5-2-3-8-14-9/h2-8H,1H3,(H,13,16)

InChI Key

FGISKNKZGJNCTM-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)C1=CC=CC(=N1)C2=CC=CC=N2

Origin of Product

United States

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